molecular formula C8H10N6O3 B562948 N7-(2-Carbamoyl-2-hydroxyethyl)guanine CAS No. 163734-06-3

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

Cat. No. B562948
M. Wt: 238.207
InChI Key: JYHHZNJOFXOGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct formed by glycidamide, which is the metabolite of acrylamide . Acrylamide can be found in foods containing reducing sugars and asparagine that are heated at high temperatures .


Synthesis Analysis

Acrylamide, which is present in tobacco smoke and carbohydrate-rich foods processed at high temperatures, is metabolized to glycidamide. This leads to the formation of DNA adducts, one of which is N7-CAG .


Molecular Structure Analysis

The molecular formula of N7-CAG is C8H10N6O3 . For a detailed molecular structure, please refer to scientific databases or resources.


Chemical Reactions Analysis

N7-CAG is a major DNA adduct product due to exposure to acrylamide . It is formed when acrylamide is metabolized to glycidamide, which then interacts with DNA .

Scientific Research Applications

Detection and Measurement in DNA

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-EtOHGua) is a major base adduct formed in DNA upon exposure to ethylene oxide. A method using high-performance liquid chromatography (HPLC) with electrochemical detection (EC) has been developed to determine N7-EtOHGua in DNA samples. This technique allows for the separation of N7-EtOHGua from unmodified nucleobases and provides a sensitive means of detection in DNA, offering insights into the extent of DNA modifications due to exposure to ethylene oxide (van Delft et al., 1991).

Formation and Analysis in Acrylamide Exposure

In the context of acrylamide (AA) exposure, N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) is a critical DNA adduct formed via the metabolic activation of AA to glycidamide (GA). A study focusing on the characterization of GA-derived DNA adducts, including N7-GA-Gua, developed a sensitive method for quantification based on liquid chromatography with tandem mass spectrometry. This research is pivotal in understanding the mutagenic potential of GA and the genotoxic mechanism in AA carcinogenesis (Gamboa da Costa et al., 2003).

Use as a Biomarker for Occupational Exposure

Urinary N7-(2-carbamoyl-2-hydroxyethyl) guanine (N7-GAG) has been investigated as a biomarker for acrylamide-exposed workers. A study assessing the variability of AA exposure in workers highlighted the significance of urinary N7-GAG levels. This research supports the use of N7-GAG as a biomarker for occupational exposures to AA and contributes to understanding AA-induced genotoxicity in epidemiological studies (Huang et al., 2018).

Application in Molecular Dosimetry

Molecular dosimetry studies involving ethylene oxide (EO) have utilized the measurement of N7-(2-hydroxyethyl)guanine (7-HEG) in DNA as a dosimeter. This approach helps in quantifying DNA damage and understanding the dose-response relationships at lower exposures to EO. Such studies are crucial in assessing the carcinogenic and mutagenic responses to EO and have implications for risk extrapolation in humans (Wu et al., 1999).

Safety And Hazards

Acrylamide, the precursor to N7-CAG, is a probable human carcinogen and is widely used in various industries. It is also present in tobacco smoke and carbohydrate-rich foods processed at high temperatures . N7-CAG, as a DNA adduct, could potentially lead to mutations and abnormal cells .

properties

IUPAC Name

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHZNJOFXOGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676273
Record name 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

CAS RN

163734-06-3
Record name 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
135
Citations
YF Huang, CCJ Huang, CA Lu, ML Chen… - Journal of Exposure …, 2018 - nature.com
Acrylamide (AA), a probable human carcinogen, is a widely-used industrial chemical but is also present in tobacco smoke and carbohydrate-rich foods processed at high temperatures. …
Number of citations: 13 www.nature.com
CCJ Huang, CF Wu, WC Shih, YS Luo… - Chemical Research …, 2015 - ACS Publications
Acrylamide (AA), a rodent carcinogen, is widely used in industry and present in cigarette smoke as well as in foods processed at high temperatures. The metabolic activation of AA to …
Number of citations: 19 pubs.acs.org
Y Harahap, WB Safitri, S Sunarsih - BMC chemistry, 2022 - Springer
N 7 -(2-carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct formed by glycidamide, which is the metabolite of acrylamide. Acrylamide can be found in foods containing …
Number of citations: 12 link.springer.com
Y Haharap, WB Safitri, S Sunarsih - 2022 - researchsquare.com
N 7-(2-carbamoyl-2-hydroxyethyl) guanine (N7-GAG) is a DNA adduct formed by glycidamide, which is the metabolite of acrylamide. Acrylamide can be found in foods containing …
Number of citations: 3 www.researchsquare.com
M Pingarilho, C Martins, N Oliveira, S Vaz… - Cancer Research, 2007 - AACR
5015 Acrylamide (AA) is a suspected human carcinogen generated in carbohydrate-rich foodstuffs upon heating. Glycidamide (GA), formed via epoxidation, presumably mediated by …
Number of citations: 2 aacrjournals.org
NG Oliveira, C Martins, M Pingarilho… - Cancer Research, 2006 - AACR
1089 Acrylamide (AA) is a well known human neurotoxic agent and a suspected carcinogen in humans. AA was recently found to be generated in carbohydrate-rich foodstuffs upon …
Number of citations: 0 aacrjournals.org
Y Zhang, Q Wang, Y Li, J Cheng, X Chen, Y Zhang - Chemosphere, 2022 - Elsevier
Two representative DNA adducts from acrylamide exposure, N7-(2-carbamoyl-2-hydroxyethyl) guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl) adenine (N3-GA-Ade), are …
Number of citations: 5 www.sciencedirect.com
I Manière, T Godard, DR Doerge, MI Churchwell… - … /Genetic Toxicology and …, 2005 - Elsevier
Acrylamide is present as a contaminant in the human diet in heated food products. It has been found to be carcinogenic in laboratory rats and has been classified as probably …
Number of citations: 165 www.sciencedirect.com
M Hemgesberg, S Stegmüller, A Cartus, D Schrenk - Toxicology, 2021 - Elsevier
Acrylamide (AA) is a carcinogen formed during thermal food processing and can cause tumors in rodents while its carcinogenic potency in humans is unclear. Metabolism of AA, …
Number of citations: 4 www.sciencedirect.com
G Gamboa da Costa, MI Churchwell… - Chemical research in …, 2003 - ACS Publications
Acrylamide (AA) is a high production volume chemical with many industrial uses; however, recent findings of ppm levels in starchy foods cooked at high temperature have refocused …
Number of citations: 318 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.